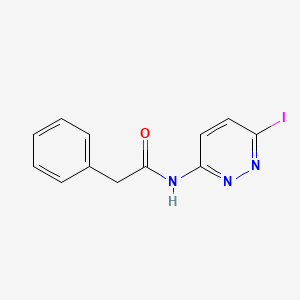![molecular formula C9H17N5O B1458435 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630763-43-7](/img/structure/B1458435.png)
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Übersicht
Beschreibung
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is a chemical compound with the following properties:
- CAS Number : 1630763-43-7
- Molecular Weight : 211.27 g/mol
- Purity : 95%
- Country of Origin : China
This compound belongs to the class of piperazines and contains a triazole ring. The methoxymethyl group and the methyl substitution contribute to its structure.
Synthesis Analysis
The synthetic route for 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is not explicitly mentioned in the available data. However, further research may reveal specific synthetic methods or modifications.
Molecular Structure
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds involving 1,2,4-triazole derivatives, including those with a piperazine nucleus, have been studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) reported the synthesis of new azole derivatives, including 1,2,4-triazole compounds, showing activity against tested microorganisms (Başoğlu et al., 2013).
Antitumor Activity
Compounds with 1,2,4-triazole structure have been investigated for their potential antitumor activity. Al-Soud and Al-Masoudi (2004) prepared 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and found them to exhibit DNA affinity and antitumor activity (Al-Soud & Al-Masoudi, 2004). Ding et al. (2016) synthesized 1,2,4-triazole Schiff bases containing a specific piperazine group, demonstrating significant inhibition of tumor cells (Ding et al., 2016).
Anticonvulsant Activity
Aytemir et al. (2010) synthesized new derivatives of kojic acid, including those with piperazine derivatives, exhibiting potential as anticonvulsant compounds (Aytemir et al., 2010).
Antitubercular Activity
Naidu et al. (2016) synthesized various benzo[d]isoxazole derivatives with piperazine components, evaluating them for anti-tubercular activity against Mycobacterium tuberculosis strains, showing promising results (Naidu et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-8-11-9(14(12-8)7-15-2)13-5-3-10-4-6-13/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGVBDSMVFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N2CCNCC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)
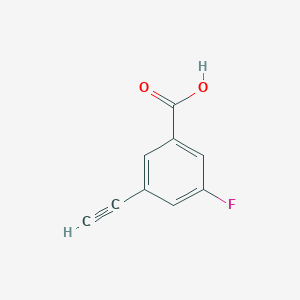

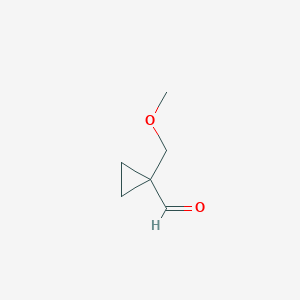
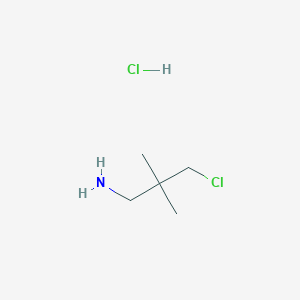
![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)
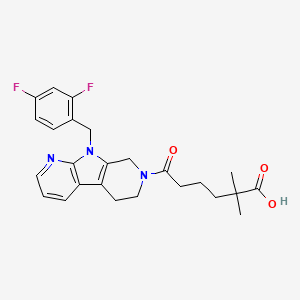
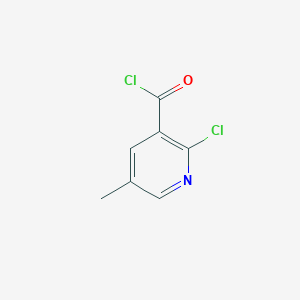
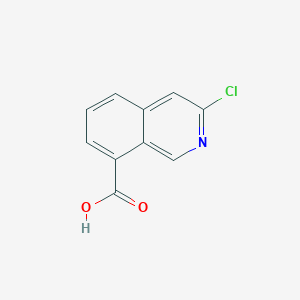
![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)

